

solubility of methyl violet in different organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl violet**

Cat. No.: **B1330046**

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **Methyl Violet** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl violet, a term encompassing a family of triarylmethane dyes, is integral to various scientific and industrial applications, from microbiological staining to textile dyeing. A critical parameter governing its utility is its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of **methyl violet**, with a particular focus on its most well-defined form, Crystal Violet (**Methyl Violet 10B**), in a range of organic solvents. This document consolidates quantitative solubility data from various sources into a structured format, details standardized experimental protocols for solubility determination, and presents a logical workflow for these procedures. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize **methyl violet** in their work.

Introduction to Methyl Violet and its Variants

Methyl violet is not a single chemical entity but rather a mixture of N-methylated derivatives of p-rosaniline. The three primary components are:

- **Methyl Violet 2B:** Tetramethyl-p-rosaniline

- **Methyl Violet 6B**: Pentamethyl-p-rosaniline
- **Methyl Violet 10B (Crystal Violet)**: Hexamethyl-p-rosaniline

These compounds differ in the number of methyl groups attached to their amine functional groups, which influences their color—the greater the number of methyl groups, the deeper the violet-blue hue.^{[1][2]} Crystal Violet (CV), being a singular, well-characterized compound (CAS 548-62-9), is often the subject of more precise chemical analysis, and as such, more quantitative solubility data is available for it compared to the other **methyl violet** mixtures.^{[3][4]}
^[5]

The solubility of these cationic dyes is fundamentally governed by the principle of "like dissolves like," where their polar nature dictates a higher affinity for polar solvents. However, the large organic scaffold also allows for some interaction with less polar environments.

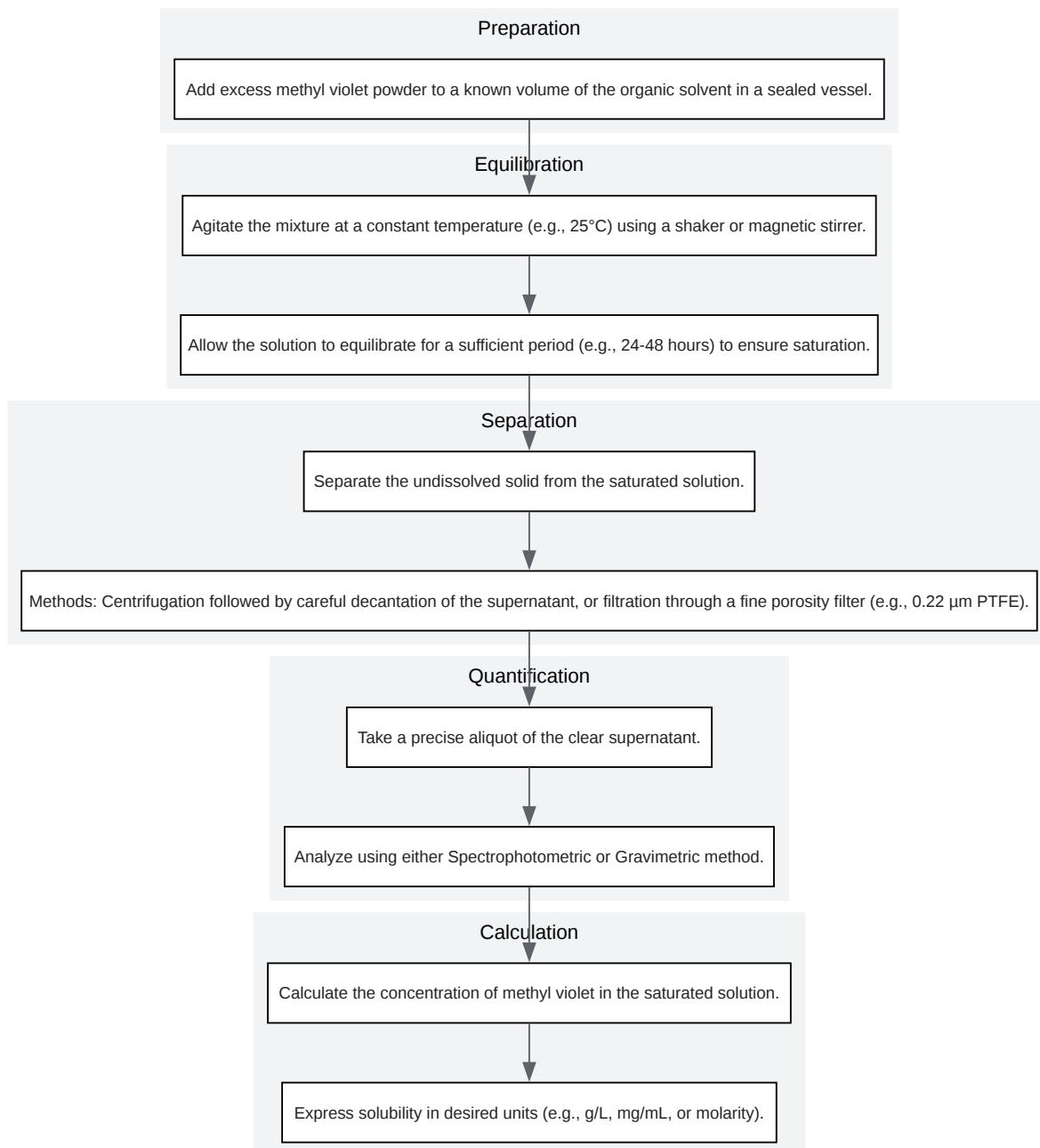
Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of different forms of **methyl violet** in water and various organic solvents. It is important to note that values from different sources may vary, which can be attributed to differences in the specific formulation of the dye, the temperature at which solubility was measured, and the experimental method used.

Table 1: Solubility of Crystal Violet (Methyl Violet 10B)

Solvent	Chemical Class	Solubility (g/L)	Notes	Source(s)
Water	Protic, Polar	4 - 50	Wide range reported. 50 g/L at 27°C, 4 g/L at 25°C, 5 mg/mL.	[4][5][6]
Ethanol	Protic, Polar	30 - 138.7	Significant variation. 1g in 10ml (100 g/L), 30 mg/mL, 13.87% in 95% ethanol.	[3][6]
Chloroform	Chlorinated	51	5.1% solubility reported.	[6]
Glycerol	Protic, Polar	~66.7	1g in 15ml.	
Dimethyl Sulfoxide (DMSO)	Aprotic, Polar	≥ 100	≥ 100 mg/mL. Saturation not determined.	[4]
Ethylene Glycol Methyl Ether	Glycol Ether	30	30 mg/mL.	[6]
Acetone	Ketone	4	0.4% solubility reported.	[6]
Ether	Ether	Insoluble	Almost insoluble.	[7]
Xylene	Aromatic Hydrocarbon	Insoluble	Insoluble.	[8][9]

Table 2: Solubility of Other Methyl Violet Variants


Dye Variant	Solvent	Solubility	Source(s)
Methyl Violet 6B	Water	2.93% (29.3 g/L)	[1]
Methyl Violet 6B	Ethanol	15.21% (152.1 g/L)	[1]
Methyl Violet 2B/6B	Water	2.93% (29.3 g/L)	[2]
Methyl Violet 2B/6B	Ethanol	2.93% (29.3 g/L)	[2]
Methyl Violet (General)	Diethylene Glycol	Soluble	[1] [8]
Methyl Violet (General)	Dipropylene Glycol	Soluble	[1] [8]

Experimental Protocols for Solubility Determination

For researchers who need to determine the solubility of **methyl violet** in a specific solvent system not listed above, or who wish to verify existing data, the following experimental protocols outline standardized methods. The two primary methods are Spectrophotometric Analysis and Gravimetric Analysis.

General Workflow for Solubility Determination

The fundamental process for determining the equilibrium solubility of a solid dye like **methyl violet** involves preparing a saturated solution, separating the undissolved solid, and then quantifying the amount of dissolved dye in a known volume of the supernatant.

[Click to download full resolution via product page](#)**Caption:** General workflow for determining the solubility of **methyl violet**.

Method A: Spectrophotometric Analysis

This method is highly suitable for colored compounds like **methyl violet** and relies on Beer-Lambert Law.

1. Preparation of Standard Solutions and Calibration Curve:

- Prepare a stock solution of **methyl violet** in the solvent of interest with a precisely known concentration.
- Perform a series of dilutions to create a set of standard solutions of decreasing concentrations.
- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **methyl violet** (typically around 590 nm) using a UV-Vis spectrophotometer. Use the pure solvent as a blank.
- Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line ($y = mx + c$) will be used to determine the concentration of unknown samples.

2. Analysis of the Saturated Solution:

- Following the separation step (3.1), carefully take a known volume of the clear, saturated supernatant.
- Dilute this aliquot with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.
- Measure the absorbance of the diluted sample at λ_{max} .
- Use the equation from the calibration curve to calculate the concentration of the diluted sample.
- Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility.

Method B: Gravimetric Analysis

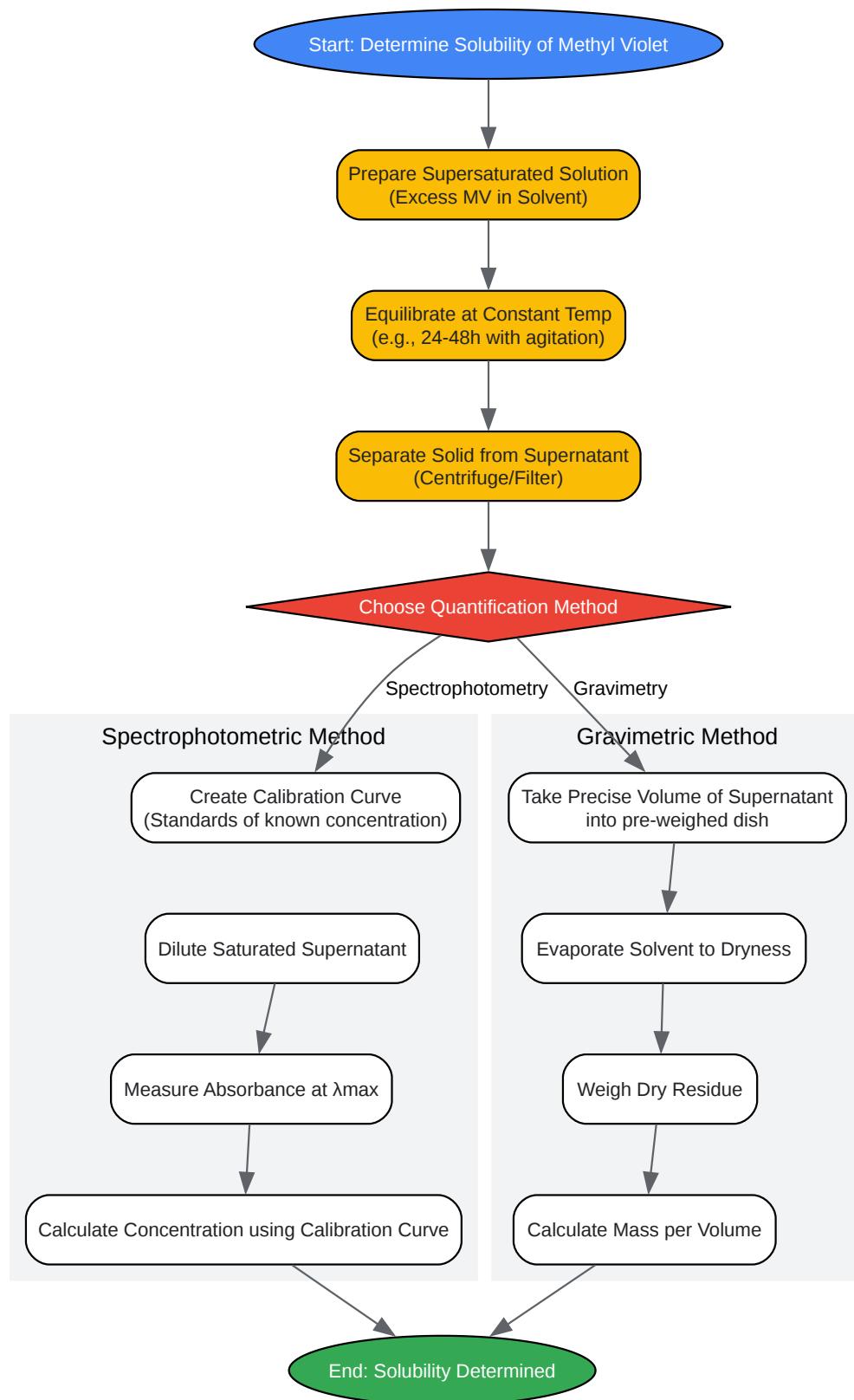
This is a direct method that does not require a spectrophotometer but demands high precision in weighing.

1. Sample Preparation:

- Follow the preparation, equilibration, and separation steps as outlined in the general workflow (3.1).

- Precisely measure a known volume of the clear, saturated supernatant and transfer it to a pre-weighed, dry evaporating dish.

2. Solvent Evaporation:


- Gently evaporate the solvent under controlled conditions. This can be done in a fume hood at room temperature (if the solvent is volatile) or in a vacuum oven at a temperature well below the decomposition point of **methyl violet** (melting point ~205°C).
- Ensure the evaporation process is complete and only the dry **methyl violet** residue remains.

3. Calculation of Solubility:

- Allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.
- Weigh the dish containing the dry residue.
- Subtract the initial weight of the empty dish to obtain the mass of the dissolved **methyl violet**.
- Divide the mass of the residue by the initial volume of the supernatant to calculate the solubility (e.g., in g/L).

Visualization of Experimental Workflow

The following diagram illustrates the detailed decision-making and procedural flow for determining **methyl violet** solubility, incorporating both the spectrophotometric and gravimetric methods.

[Click to download full resolution via product page](#)**Caption:** Detailed workflow for solubility determination of **methyl violet**.

Conclusion

The solubility of **methyl violet** is a crucial characteristic that influences its application across various scientific disciplines. This guide has consolidated the available quantitative and qualitative solubility data for different **methyl violet** variants, with a particular emphasis on Crystal Violet (**Methyl Violet 10B**). The provided experimental protocols and workflows offer a standardized approach for researchers to determine solubility in novel solvent systems, ensuring reproducibility and accuracy. A thorough understanding and precise determination of solubility are paramount for the effective formulation, application, and study of this important class of dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl_violet [bionity.com]
- 2. stainsfile.com [stainsfile.com]
- 3. Crystal Violet CAS#: 548-62-9 [m.chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. Crystal Violet | C25H30ClN3 | CID 11057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. Methyl violet - Wikipedia [en.wikipedia.org]
- 9. Methyl violet 2B - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [solubility of methyl violet in different organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330046#solubility-of-methyl-violet-in-different-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com